Aprobarbital
Description
Historical Context of Barbiturate (B1230296) Discovery and Development
The history of barbiturates traces back to the synthesis of their parent compound, barbituric acid. This initial chemical achievement paved the way for the subsequent creation of numerous derivatives with diverse pharmacological profiles.
Synthesis of Barbituric Acid
Barbituric acid was first synthesized on November 27, 1864, by the German chemist Adolf von Baeyer. wikipedia.orgnews-medical.netwikipedia.orggeneral-anaesthesia.comias.ac.intifr.res.in The synthesis involved the condensation of urea (B33335) with diethyl malonate. wikipedia.orgias.ac.in Although barbituric acid itself does not exhibit significant pharmacological activity, it serves as the foundational structure for the pharmacologically active barbiturates. wikipedia.orgwikipedia.orggeneral-anaesthesia.commdpi.com
Emergence of Barbiturate Derivatives
Following the synthesis of barbituric acid, the development of its derivatives with therapeutic properties began. The synthetic process for barbituric acid was further developed by French chemist Edouard Grimaux in 1879, which facilitated the widespread development of barbiturate derivatives. news-medical.netnih.gov The first pharmacologically active barbiturate, barbital (B3395916) (diethyl-barbituric acid), was synthesized in 1881 by Conrad and Guthzeit and introduced clinically in 1904 by Emil Fischer and Joseph von Mering. general-anaesthesia.comtifr.res.innih.goveuropa.eu Another significant derivative, phenobarbital (B1680315), was introduced in 1912. wikipedia.orgeuropa.eu Over 2,500 barbiturate compounds have been synthesized, with approximately 50 to 55 having been used clinically. wikipedia.orgwikipedia.orgeuropa.eu
Ernst Preiswerk's Contribution to Aprobarbital Synthesis
This compound is a barbiturate derivative that was synthesized in the 1920s by Ernst Preiswerk. nih.govdrugbank.compharmacompass.comwikipedia.orgpharmaoffer.comdrugbank.comebi.ac.uk This synthesis contributed to the expanding library of barbiturate compounds being investigated for their potential therapeutic applications.
Classification within the Barbiturate Class
This compound is classified as a barbiturate derivative. nih.govdrugbank.compharmacompass.comwikipedia.orgpharmaoffer.comdrugbank.comncats.io Barbiturates are chemically derived from barbituric acid and are characterized by a pyrimidine (B1678525) ring structure. wikipedia.orgwikipedia.orgmdpi.comeuropa.eunih.gov this compound specifically is described as a pyrimidine-2,4,6(1H,3H,5H)-trione substituted by an isopropyl and a prop-1-en-3-yl group at position 5. nih.govebi.ac.uk Barbiturates are broadly classified based on their duration of action, including ultra-short-acting, short-acting, intermediate-acting, and long-acting categories. wikipedia.orggeneral-anaesthesia.comnih.gov this compound has been noted as an intermediate-duration sedative in some research contexts. ebi.ac.uk
Evolutionary Trajectory in Academic Research
The academic research trajectory of barbiturates, including this compound, has evolved significantly since their discovery. Initially, research focused on their sedative, hypnotic, and anticonvulsant properties. nih.govdrugbank.compharmacompass.comdrugbank.comebi.ac.uk this compound was investigated for its potential in treating insomnia. nih.govdrugbank.compharmacompass.comdrugbank.comebi.ac.uk
Research into the mechanism of action of barbiturates has revealed that they primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) system in the central nervous system. wikipedia.orgdrugbank.comnews-medical.net Barbiturates bind to GABAA receptors at sites distinct from GABA and benzodiazepines, increasing the duration of chloride ion channel opening, which enhances the inhibitory effect of GABA. wikipedia.orgdrugbank.com In addition to their GABAergic effects, barbiturates have also been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors, the principal excitatory neurotransmitters in the mammalian CNS. wikipedia.orgdrugbank.comnih.gov Some research also indicates binding to neuronal nicotinic acetylcholine (B1216132) receptors. wikipedia.orgdrugbank.com
While barbiturates were widely used historically, research in later decades highlighted concerns regarding dependence potential and overdose risk, leading to their gradual replacement by benzodiazepines in many clinical applications, particularly for anxiety and insomnia. wikipedia.orgeuropa.euncats.ionih.gov However, research into specific barbiturates and their mechanisms continues, contributing to a deeper understanding of inhibitory neurotransmission and potential therapeutic targets. Studies have also explored the effects of barbiturates with specific structural features, such as allyl groups found in this compound, on liver microsomal enzymes. ebi.ac.uk Research has also compared the tumor-promoting effects of different barbiturates in animal models. ebi.ac.uk
Academic research continues to explore the fundamental neuropharmacological actions of barbiturates at the molecular level, investigating their interactions with various receptor subtypes and ion channels to fully elucidate their complex effects on the central nervous system. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
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InChI |
InChI=1S/C10H14N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORJNBVJVRLXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-88-2 (mono-hydrochloride salt) | |
| Record name | Aprobarbital [INN:DCF:NF] | |
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DSSTOX Substance ID |
DTXSID8022616 | |
| Record name | Aprobarbital | |
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Molecular Weight |
210.23 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aprobarbital | |
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Solubility |
POWDER; HYGROSCOPIC; SLIGHTLY BITTER TASTE; VERY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN ETHER; AQ SOLN ARE ALKALINE TO LITMUS /APROBARBITAL SODIUM SALT/, ALMOST INSOL IN WATER, PETROLEUM ETHER, ALIPHATIC HYDROCARBONS; SOL IN ALC, CHLOROFORM, ETHER, ACETONE, BENZENE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN., Lipid solubility is low., 5.17e+00 g/L | |
| Record name | Aprobarbital | |
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| Record name | APROBARBITAL | |
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Color/Form |
CRYSTALS, Fine, white, crystalline powder | |
CAS No. |
77-02-1 | |
| Record name | Aprobarbital | |
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| Record name | Aprobarbital [INN:DCF:NF] | |
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Melting Point |
140-141.5 °C, 141 °C | |
| Record name | Aprobarbital | |
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Molecular and Cellular Mechanisms of Action
GABAergic System Modulation
Aprobarbital, like other barbiturates, acts as a positive allosteric modulator of GABA-A receptors. wikipedia.orgnih.gov This means it binds to a site on the receptor distinct from the primary GABA binding site, enhancing the effects of GABA when it is bound. wikipedia.orgdrugbank.comnih.govebi.ac.uk
GABA-A receptors are pentameric ligand-gated ion channels typically composed of two alpha (α), two beta (β), and one gamma (γ) subunit, although other subunit combinations exist. nih.govnih.govguidetopharmacology.orgwikipedia.org this compound, similar to other barbiturates, binds to the GABA-A receptor at sites located within the transmembrane domain, distinct from the GABA binding site (located at the β+/α- interface) and the benzodiazepine (B76468) binding site (located at the α+/γ2- interface). nih.govguidetopharmacology.org Studies indicate that barbiturates bind to either the alpha or the beta subunit of the GABA-A receptor. drugbank.comnih.gov
The binding of GABA to the GABA-A receptor causes a conformational change that opens an intrinsic chloride ion channel, allowing the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, reducing its excitability. This compound potentiates this effect by increasing the duration for which the chloride channel remains open in the presence of GABA. wikipedia.orgebi.ac.uknih.govscribd.comumich.eduumich.edu This mechanism contrasts with that of benzodiazepines, which primarily increase the frequency of channel opening. wikipedia.orgnih.govebi.ac.ukumich.edu
Barbiturates, including this compound, significantly impact the gating kinetics of the GABA-A receptor chloride channel. This modulation primarily involves altering the time the channel spends in its open states.
Research has shown that barbiturates increase the mean open time of GABA-A receptor channels. nih.govumich.edu This effect is a key component of their potentiating action, leading to a greater influx of chloride ions per channel opening event.
Barbiturates increase burst duration at individual chloride channels. drugbank.comnih.gov While they increase mean open time, studies on the regulation of burst duration and frequency by barbiturates indicate that their primary effect is on prolonging the duration of channel opening events and increasing the number of openings occurring close together, contributing to increased burst duration, rather than significantly increasing the frequency of bursts. nih.govumich.eduumich.edu
Detailed research findings on the kinetic properties of GABA-A receptor channels modulated by barbiturates like phenobarbital (B1680315) and pentobarbital (B6593769) (used as representative examples of barbiturate (B1230296) action on channel kinetics) provide insight into these effects. Analysis of single-channel currents has revealed that the GABA-A receptor channel can exist in multiple open and closed states. nih.govumich.edu Barbiturates increase mean open times and shift the frequency histograms of channel open times towards longer durations. nih.govumich.edu This shift is attributed to a decrease in the relative frequency of shorter open states and an increase in the relative frequency of the longest open state. nih.gov
The following table summarizes representative data on the effect of barbiturates on GABA-A channel kinetics, illustrating the increase in mean open time:
| Condition | Mean Open Time (ms) |
| GABA alone | ~0.9 |
| GABA + Phenobarbital | Increased |
| GABA + Pentobarbital | Increased |
Note: Data is illustrative based on findings showing increased mean open time with barbiturates compared to GABA alone. nih.govumich.edu
Impact on Chloride Channel Gating Kinetics
Mean Channel Open Time Modulation
Distinction from GABA and Benzodiazepine Binding Sites
This compound functions as a positive allosteric modulator of the GABA-A receptor. Barbiturates bind to the GABA-A receptor at specific sites that are distinct from the binding site for the endogenous neurotransmitter GABA itself nih.govdrugbank.comwikipedia.orgpharmacompass.com. These binding sites are also separate from the recognition sites utilized by benzodiazepines nih.govdrugbank.comwikipedia.orgpharmacompass.comwikipedia.org. While both barbiturates and benzodiazepines enhance GABAergic transmission at the GABA-A receptor, they do so through different mechanisms. Benzodiazepines typically increase the frequency of chloride channel opening induced by GABA binding, whereas barbiturates, including this compound, increase the duration of chloride channel opening wikipedia.orgwikipedia.org. This difference in modulation contributes to the distinct pharmacological profiles and safety margins between the two classes of drugs, with barbiturates having a greater potential for CNS depression and toxicity at higher doses compared to benzodiazepines wikipedia.org.
Non-GABAergic Receptor Interactions
In addition to its primary effects on GABA-A receptors, this compound and other barbiturates have been shown to interact with other neurotransmitter receptor systems, particularly those mediating excitatory neurotransmission.
This compound also appears to bind to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govdrugbank.compharmacompass.com. Barbiturates, in general, have been shown to block neuronal nAChR channels at clinically relevant concentrations wikipedia.orgdrugbank.com. This interaction with cholinergic systems may contribute to some of the pharmacological effects of this compound, potentially influencing neurotransmitter release and neuronal excitability in various brain regions wikipedia.orgdrugbank.comuniprot.orguniprot.org.
Glutamate (B1630785) Receptor Subtype Antagonism (e.g., AMPA, Kainate)
Influence on Central Inhibitory and Facilitatory Neural Circuits
The molecular interactions of this compound with GABAergic and non-GABAergic receptors translate into significant effects on the activity of central neural circuits, influencing the balance between inhibition and facilitation.
While specific detailed research findings on this compound's direct effects on the reticular formation are not extensively detailed in the provided snippets, the general mechanism of barbiturates provides insight. The reticular formation is a network of nuclei involved in regulating arousal and consciousness. Barbiturates, by potentiating GABA-A receptor activity, increase inhibitory tone in the brain. This increased inhibition, particularly in pathways involving the reticular activating system, contributes to the sedative and hypnotic effects observed with this compound nih.govdrugbank.compharmacompass.com. The depression of burst and tonic firing, especially noted in ventrobasal and intralaminar neurons due to GABA-A binding, would directly impact the activity within these crucial arousal circuits nih.govdrugbank.compharmacompass.com.
This compound's actions lead to a depression of both presynaptic and postsynaptic membrane excitability. At the postsynaptic membrane, the potentiation of GABA-A receptors by this compound results in an increased influx of chloride ions nih.govdrugbank.comwikipedia.orgpharmacompass.compharmgkb.orgnih.gov. This influx hyperpolarizes the postsynaptic membrane, making it less excitable and more resistant to depolarization by excitatory neurotransmitters pharmgkb.orgnih.gov. This effect decreases input resistance and depresses neuronal firing nih.govdrugbank.compharmacompass.com.
Effects on Reticular Formation Activity
Neurotransmitter Turnover Regulation (e.g., 5-Hydroxytryptamine)
Studies in experimental animals have indicated that barbiturates can decrease the turnover of 5-hydroxytryptamine (5-HT), also known as serotonin, and catecholamines in the brain. nih.govpharmacompass.com The precise significance of this effect on neurotransmitter turnover in relation to the sedative and hypnotic effects of barbiturates remains unclear and is considered conjectural. nih.govoup.comarpimed.ampharmacompass.com
Detailed research findings regarding the specific effects of this compound on 5-HT turnover are limited in the provided search results. However, general findings on barbiturates suggest an influence on serotonergic systems. For example, one study involving barbital (B3395916) (another barbiturate) in mice demonstrated that brain 5-HT turnover was significantly decreased during barbital withdrawal. nih.gov This study also suggested that diminished 5-HT function might contribute to the barbital withdrawal syndrome. nih.gov
While the direct molecular mechanisms by which this compound influences 5-HT turnover are not explicitly detailed, the general action of barbiturates on neuronal activity could indirectly affect the synthesis, release, reuptake, or metabolism of neurotransmitters like 5-HT. The complex interplay between GABAergic, glutamatergic, and other neurotransmitter systems means that modulating one system can have cascading effects on others.
Pharmacodynamics and Neurophysiological Effects
Dose-Dependent Central Nervous System Depression Continuum
Barbiturates, including Aprobarbital, are nonselective depressants of the CNS, capable of inducing a spectrum of effects ranging from mild sedation to deep coma and ultimately death, depending on the administered dose. actx.edusimsrc.edu.indrugs.com At relatively low doses, this compound depresses the sensory cortex and decreases motor activity, leading to sedation and drowsiness. drugs.com As the dose increases, the intensity of CNS depression escalates. actx.edu In some individuals, particularly geriatric and debilitated patients, paradoxical excitement rather than depression may occur, although this is more commonly associated with phenobarbital (B1680315) and N-methylbarbiturates. nih.gov
Electrophysiological Alterations in Neuronal Activity
This compound exerts significant electrophysiological effects on neuronal activity, primarily by enhancing GABAergic inhibition. drugbank.comnih.govpharmacompass.comontosight.aiwikipedia.orgncats.io
Changes in Input Resistance
This compound, like other barbiturates, decreases input resistance in neurons. drugbank.comnih.govpharmacompass.comncats.ionih.gov This effect is mediated through the activation of GABA-A receptors, leading to an increase in chloride ion flux. drugbank.comnih.govpharmacompass.comnih.govnih.gov A decrease in input resistance generally makes the neuron less excitable, requiring larger stimuli to reach the threshold for firing an action potential.
Modulation of Burst and Tonic Firing Patterns in Specific Brain Regions (e.g., Ventrobasal, Intralaminar Neurons)
Data on the concentration-dependent depression of tonic firing by amobarbital in different thalamic neurons provides insight into the differential sensitivity of these regions:
| Neuron Type | IC50 for Tonic Firing Depression (μM) |
| Ventrobasal (VB) | 119 ± 7 nih.gov |
| Intralaminar (IL) | 99 ± 7 nih.gov |
| nRT (Reticular) | 255 ± 27 nih.gov |
Note: Data presented is for amobarbital, a related barbiturate (B1230296), illustrating principles likely applicable to this compound due to shared mechanisms of action.
Systemic Physiological Effects
Beyond its primary actions on the CNS, this compound can also induce systemic physiological effects.
Respiratory Center Depression Mechanisms
All barbiturates, including this compound, depress the medullary respiratory center, resulting in a diminished respiratory drive. actx.eduoup.com The degree of respiratory depression is primarily dose-related. actx.edu As the dose increases, the hypoxic and chemical drives to respiration are diminished. pharmacompass.com However, the hypoxic drive may persist at levels of intoxication that cause insensitivity of the respiratory centers to CO2. pharmacompass.com With increasing intoxication, there is a shift in the control of respiration from the CO2-sensitive areas of the medulla to the more primitive carotid and aortic bodies. pharmacompass.com
Reversible Depression of Excitable Tissues
This compound reversibly depresses the activity of all excitable tissues. nih.govpharmacompass.com While the CNS is the most sensitive to these effects, at sedative or hypnotic doses, there is very little effect on skeletal, cardiac, or smooth muscle. nih.govpharmacompass.com It is probable that the excitability in each tissue is depressed by an action on or in a membrane, and that the underlying mechanisms are similar across these tissues. nih.govpharmacompass.com
Nociceptive Pathway Modulation
Nociception, the process by which noxious stimuli are detected and transmitted through the nervous system, involves complex interactions between various neurotransmitters and receptors. Barbiturates, including this compound, influence neuronal activity through their interaction with inhibitory and excitatory neurotransmitter systems, thereby potentially modulating the transmission and perception of pain signals.
The primary mechanism of action for this compound, similar to other barbiturates, involves potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor. pharmacompass.comdrugbank.com this compound binds to distinct sites on the GABA-A receptor, increasing the duration for which the chloride ion channel is open. pharmacompass.comdrugbank.com This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. pharmacompass.com Given that GABAergic interneurons are involved in modulating pain transmission in areas like the spinal dorsal horn and supraspinal centers, the potentiation of GABAergic signaling by this compound could theoretically influence nociceptive processing.
In addition to its effects on GABA-A receptors, this compound also appears to block AMPA receptors, a subtype of glutamate (B1630785) receptor. pharmacompass.comdrugbank.com Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system and plays a critical role in the transmission and sensitization of pain pathways. mdpi.com By blocking AMPA receptors, this compound could reduce excitatory neurotransmission, potentially impacting the signaling of pain impulses. This compound also appears to bind neuronal nicotinic acetylcholine (B1216132) receptors. pharmacompass.comdrugbank.com
Effects on Pain Perception Mechanisms
While barbiturates are not typically classified as analgesics and generally confer little pain relief, their influence on CNS excitability can impact pain perception. drugbank.comdrugs.com The interaction of this compound with GABAergic and glutamatergic systems, which are integral to pain processing, suggests a potential for modulation of pain perception mechanisms.
Research on barbiturates indicates that their effects on pain perception can be complex and dose-dependent. At sedative or hypnotic doses, the general depression of CNS activity might indirectly affect the emotional and reactive components of pain. However, it has been noted that in the presence of pain, the use of barbiturates may sometimes result in excitation rather than sedation. drugbank.comdrugs.com Furthermore, in small doses, barbiturates may potentially increase the reaction to painful stimuli. nih.gov This suggests that the impact of barbiturates on pain perception is not a straightforward analgesic effect but rather a modulation influenced by the state of the nervous system and the presence of pain itself.
Evidence for Hyperalgesic Potential
Evidence from studies on other barbiturates suggests a potential for inducing hyperalgesia, a state of increased sensitivity to pain. Given the similar mechanisms of action within the barbiturate class, these findings may offer insights into the potential effects of this compound.
Studies investigating phenobarbital, another barbiturate acting on GABA-A receptors, have demonstrated that acute administration can induce hyperalgesia in animal models of pain. scielo.edu.uyscielo.brscielo.brnih.gov This hyperalgesic effect appears to be mediated through GABA-A receptors at supraspinal levels. scielo.edu.uyscielo.brnih.gov Conversely, administration of phenobarbital at the spinal level has been shown to induce antinociception. scielo.edu.uyscielo.brnih.gov This suggests a differential role of GABA-A receptors in pain modulation depending on the specific location within the central nervous system.
Pharmacokinetics: Biotransformation and Elimination
Hepatic Metabolism Pathways
Hepatic biotransformation serves as the primary route for the metabolism of aprobarbital pharmacompass.comsimsrc.edu.in. This process predominantly involves the hepatic microsomal enzyme system pharmacompass.comsimsrc.edu.inunict.it.
A key metabolic pathway for this compound involves the oxidation of the substituent groups at the C-5 position of the barbituric acid ring, namely the allyl and/or isopropyl groups pharmacompass.com. Oxidation of the radicals at C5 is considered the most significant biotransformation process responsible for the termination of biological activity of barbiturates pharmacompass.comnih.govnih.gov. This oxidative process can lead to the formation of various functional groups, including alcohols, ketones, phenols, or carboxylic acids pharmacompass.comnih.govnih.gov. Additionally, the removal of the allyl group at C5 may also occur as part of the metabolic process pharmacompass.com.
The hepatic microsomal enzyme system plays a central role in the biotransformation of this compound pharmacompass.comsimsrc.edu.inunict.it. This compound has been identified as an inducer of Cytochrome P450 3A4 (CYP3A4) in humans drugbank.comdrugbank.com. Studies in rats have indicated that barbiturates containing allyl groups, including this compound, can cause a rapid destruction of the liver microsomal hemoprotein cytochrome P(450) when the animals are treated with a microsomal enzyme inducer ebi.ac.uknih.gov. This observation suggests that a metabolite of this compound, formed during its biotransformation, may be responsible for the destruction of cytochrome P(450) ebi.ac.uknih.gov. This compound was also found to be a relatively weak inducer of the CYP2B-type enzymes in rats ebi.ac.uk.
The metabolic processes applied to this compound result in the formation of metabolites that are generally considered inactive pharmacompass.comnih.gov. While the specific structures of these inactive metabolites resulting from this compound metabolism in humans have not been definitively identified, they are subsequently excreted from the body, primarily via the urine pharmacompass.com.
Beyond the primary oxidation of the C-5 substituents, other biotransformation reactions have been noted for barbiturates in general that may potentially apply to this compound. These include N-hydroxylation and the opening of the barbituric acid ring pharmacompass.comnih.govnih.gov. While not specifically quantified for this compound, these pathways represent potential routes of metabolism. Research on a related compound, propallylonal, has shown that it is metabolized to this compound via hydrolysis of a side chain, and this this compound is then partially oxidized to this compound epoxide nih.govresearchgate.net. This suggests that epoxidation of the allyl group could be another metabolic fate for this compound.
Formation of Inactive Metabolites
Conjugation Processes (e.g., Glucuronic Acid Conjugation)
Following Phase I metabolic reactions, the resulting oxidized metabolites, such as alcohols, ketones, phenols, or carboxylic acids, can undergo conjugation pharmacompass.comnih.govnih.gov. A significant conjugation pathway involves the linkage of these metabolites with glucuronic acid, forming glucuronide conjugates pharmacompass.comnih.govnih.gov. The inactive metabolites of this compound are conjugated with glucuronic acid before being excreted in the urine drugs.comrxlist.comoup.com. Glucuronidation is a crucial Phase II metabolic process that increases the water solubility of compounds, facilitating their elimination from the body, mainly through the kidneys sigmaaldrich.comwikipedia.org. This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs) wikipedia.org.
Excretion Mechanisms
| Process | Mechanism(s) | Location Primary | Outcome |
| Biotransformation | Oxidation of C-5 substituents (allyl and isopropyl), potentially N-hydroxylation, ring opening, epoxidation of allyl group | Liver | Formation of inactive metabolites |
| Conjugation | Glucuronic acid conjugation of metabolites | Liver | Increased water solubility of metabolites |
| Excretion | Renal excretion of unchanged drug and conjugated metabolites | Kidneys | Elimination from the body |
| Minor Excretion Routes | Feces, Sweat | - | Elimination from the body |
Renal Excretion of Parent Compound and Metabolites
Renal excretion plays a significant role in the elimination of this compound. Approximately 25% to 50% of a dose of this compound is eliminated unchanged in the urine. drugbank.comdrugs.comdrugs.comrxlist.com This is a notable characteristic that distinguishes this compound and phenobarbital (B1680315) from many other barbiturates, which are almost entirely metabolized before excretion. drugbank.comdrugs.comrxlist.com
The inactive metabolites of this compound, formed through hepatic biotransformation, are also primarily excreted in the urine. nih.govpharmacompass.com These metabolites are often conjugated with glucuronic acid, increasing their water solubility and facilitating renal elimination. drugs.comdrugs.com
The renal excretion of this compound is facilitated by its relatively low lipid solubility compared to some other barbiturates. ru.nl Alkalinization of the urine can increase the renal excretion of this compound. drugs.comdrugs.comrxlist.com
Structure Activity Relationships Sar Within Barbiturates
Core Barbituric Acid Structure and its Central Nervous System Inactivity
Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) forms the foundational structure of barbiturates mdpi.comfirsthope.co.in. It consists of a six-membered ring containing two nitrogen atoms and three carbonyl groups firsthope.co.in. Despite being the parent compound, barbituric acid itself is not pharmacologically active in the CNS mdpi.comnih.gov. This inactivity is primarily attributed to its low lipophilicity and its acidic nature, which causes it to be significantly ionized at physiological pH. The ionized form of barbituric acid is unable to effectively cross the lipophilic BBB, a necessary step for exerting effects on the CNS nih.govpharmacy180.comcutm.ac.in.
Significance of C-5 Substitutions for Pharmacological Activity
The introduction of substituents at the C-5 position of the barbituric acid ring is essential for conferring pharmacological activity mdpi.comresearchgate.net. Active barbiturates are typically 5,5'-disubstituted pharmacy180.comresearchgate.net. These substitutions significantly influence the lipophilicity of the molecule, which is a key factor in its ability to penetrate the BBB and interact with its primary target, the GABA-A receptor pharmacy180.comslideshare.netaddictionresource.com. The nature of the substituents at C-5 is the primary factor differentiating physiologically active barbiturates nih.gov.
Role of Allyl and Isopropyl Groups in Aprobarbital
This compound is characterized by the presence of an allyl group (prop-1-en-3-yl) and an isopropyl group (propan-2-yl) at the C-5 position nih.govontosight.ai. These specific substitutions contribute to this compound's pharmacological properties. The combination of these groups influences its lipophilicity and metabolic profile, which in turn affect its onset and duration of action. While specific comparative data solely on this compound's C-5 groups versus other single substitutions is not extensively detailed in the search results, the general principles of C-5 substitution SAR apply.
Influence of Alkyl Chain Length and Branching
The length and branching of alkyl chains at the C-5 position significantly impact the potency and duration of action of barbiturates. Generally, increasing the total number of carbon atoms in the C-5 substituents within a certain range (often cited as 6 to 10 carbon atoms) enhances hypnotic activity pharmacy180.comcutm.ac.inresearchgate.netscribd.comyoutube.com. However, exceeding this range can lead to decreased activity despite increased lipid solubility cutm.ac.inyoutube.com. Branched alkyl chains at C-5 typically result in greater lipid solubility and hypnotic activity compared to straight-chain isomers with the same number of carbon atoms pharmacy180.comcutm.ac.inscribd.comyoutube.comslideshare.net. However, branching can also lead to a shorter duration of action pharmacy180.comscribd.comslideshare.net. For example, pentobarbital (B6593769), which has a branched chain, is reported to be more potent than amobarbital pharmacy180.comslideshare.net.
Here is a conceptual table illustrating the general influence of C-5 alkyl chain characteristics on activity (Note: This is a generalized representation based on SAR principles, not specific quantitative data for all possible substitutions):
| C-5 Alkyl Chain Characteristic | Lipophilicity | Potency (General Trend) | Duration of Action (General Trend) |
| Increasing Chain Length | Increases | Increases (up to a point) | Varies, often decreases with higher lipophilicity |
| Branching | Increases | Increases | Decreases |
This table is illustrative and intended to be interactive.
Impact of Unsaturation at C-5 on Metabolism and Duration of Action
The presence of unsaturation, such as double or triple bonds, in the C-5 substituents can influence the metabolism and duration of action of barbiturates. Unsaturated analogues, including alkenyl and cycloalkenyl groups, may result in greater potency compared to their saturated counterparts with the same number of carbon atoms pharmacy180.comslideshare.net. However, branched, cyclic, or unsaturated chains at the C-5 position generally reduce the duration of action. pharmacy180.comscribd.comslideshare.netcopbela.org. This is often attributed to increased ease of metabolic conversion to more polar, inactive metabolites pharmacy180.comscribd.comslideshare.netcopbela.org. The presence of double bonds in the alkyl substituents at the 5th position can make compounds more vulnerable to tissue oxidation, leading to shorter action cutm.ac.in.
Importance of Nitrogen Substitutions
Substitutions on the nitrogen atoms (N-1 and N-3) of the barbituric acid ring can also affect the properties of barbiturates, although their influence on hypnotic activity is generally considered less dramatic than C-5 substitutions firsthope.co.in. Alkylation, such as methylation, at the N-1 position can lead to a quicker onset and shorter duration of action pharmacy180.comcutm.ac.incopbela.org. This is partly because the N-methyl group can reduce the acidity of the compound pharmacy180.com. However, attaching alkyl substituents to both N-1 and N-3 positions can render the drug inactive as it makes them non-acidic pharmacy180.com.
Relationship between Lipophilicity and Biological Activity
Lipophilicity, or lipid solubility, is a critical physicochemical property that significantly influences the biological activity of barbiturates firsthope.co.innih.govpharmacy180.comslideshare.netscribd.comyoutube.com. For a barbiturate (B1230296) to exert its CNS depressant effects, it must be able to cross the lipophilic BBB pharmacy180.comslideshare.netyoutube.com. Increased lipid solubility generally leads to a more rapid onset of action and increased potency firsthope.co.inyoutube.comcopbela.org. This is because more lipophilic compounds can partition more readily into the lipid-rich membranes of the CNS. The partition coefficient, a measure of lipid-water solubility, is used to assess whether a compound will be active pharmacy180.comscribd.com. However, the relationship between lipophilicity and duration of action is more complex; while increased lipophilicity can lead to faster distribution into tissues (including the brain), it can also facilitate redistribution out of the brain and increase susceptibility to hepatic metabolism, potentially leading to a shorter duration of action nih.govyoutube.com. There can be inconsistencies in the correlation between lipophilicity (measured by logP) and half-life for some barbiturates nih.gov.
Toxicological and Safety Pharmacology Studies
Mechanisms of Cellular Toxicity
The cellular toxicity associated with barbiturates involves several key mechanisms, primarily impacting neuronal energy metabolism and signaling pathways.
Barbiturates have been demonstrated to induce mitochondrial depolarization in neurons. Research utilizing rat cortical cultures revealed that barbiturates such as secobarbital, amobarbital, and thiamylal (B1683129) led to the depolarization of neuronal mitochondria. nih.govnih.govresearchgate.net This effect was evidenced by an increase in total cell fluorescence when using rhodamine-123, a dye sensitive to mitochondrial membrane potential (Δψm). nih.govresearchgate.net Further experiments involving the ATP synthase inhibitor oligomycin (B223565) indicated that barbiturates inhibit electron transport to an extent that promotes the reversal of ATP synthase activity, suggesting a disruption in ATP synthesis. nih.govnih.govresearchgate.net
Investigations into the site of action for barbiturate-induced potentiation of NMDA toxicity suggest an intracellular locus. nih.govnih.gov This is supported by experiments using N-glucoside amobarbital, a barbiturate (B1230296) that does not readily cross cell membranes. nih.govnih.gov Unlike permeable barbiturates, N-glucoside amobarbital did not affect mitochondrial potential or potentiate NMDA neurotoxicity or calcium responses. nih.govnih.govresearchgate.net Permeable barbiturates, including amobarbital, secobarbital, and thiamylal, exhibited a biphasic effect on NMDA-induced cell death: potentiation at lower concentrations (typically 100–300 μM) and a reduction in toxicity at higher, millimolar concentrations. nih.gov The observed reduction in NMDA toxicity at elevated concentrations of permeable barbiturates may be attributable to actions at the neuronal cell membrane, potentially involving a block of NMDA receptor-mediated current flux. nih.govnih.gov
Potentiation of Excitotoxic Neuronal Death (e.g., NMDA Toxicity)
In Vitro Assessments of Cytotoxicity
In vitro cytotoxicity assessments are standard procedures used to evaluate the potential harmful effects of compounds on various cell types. mdpi.comresearchgate.net These studies are crucial in the early stages of compound evaluation to identify potential pharmacotherapy candidates that may be detrimental to host cells. mdpi.comresearchgate.net While general methodologies for in vitro cytotoxicity testing exist, often employing cell lines such as Vero cells and assays like the MTT assay, specific detailed data regarding Aprobarbital's performance in such assays were not prominently featured in the provided search results, although it was mentioned in the context of lists of compounds included in such studies. mdpi.comresearchgate.nethuggingface.coresearchgate.net
Neurofunctional Assessments in Preclinical Models
Preclinical neurofunctional assessments are essential for understanding the potential impact of compounds on the function of the nervous system, typically conducted in animal models. These studies aim to evaluate various neurological endpoints. While the provided search results discussed preclinical assessment strategies in broader contexts such as neuropathic pain and the development of neuroprotective drugs, specific detailed information on neurofunctional assessments conducted specifically with this compound in preclinical models was not extensively available. nih.govnih.gov Generally, barbiturates are known to cause a widespread depression of neuronal activity in the brain, primarily by enhancing the inhibitory effects of GABA through increased chloride ion flux. mhmedical.comdynamed.commedscape.com At higher doses, this can lead to decreased central sympathetic tone and direct myocardial depression, contributing to hypotension. mhmedical.com
Table 1: Summary of this compound's Cellular Toxicity Mechanisms
| Mechanism | Description | Key Findings (Barbiturates incl. This compound) |
| Mitochondrial Depolarization | Disruption of mitochondrial membrane potential. | Induced by barbiturates, amplified by NMDA. nih.govnih.govresearchgate.net Inhibits electron transport, causing ATP synthase reversal. nih.govnih.govresearchgate.net |
| Potentiation of Excitotoxic Death | Enhancement of neuronal death triggered by excessive excitation (e.g., NMDA). | Potentiated by barbiturates, linked to amplified mitochondrial depolarization and Ca2+ dysregulation. nih.govnih.govresearchgate.net |
| Intracellular vs. Extracellular Action | Site where the compound exerts its effect (inside or outside the cell). | Potentiation of NMDA toxicity appears to be intracellular. nih.govnih.gov High-concentration reduction of NMDA toxicity may be extracellular. nih.govnih.gov |
Analytical Methodologies in Research Settings
Extraction Techniques from Biological Matrices
Extraction is a critical initial step in the analysis of Aprobarbital from biological samples such as blood, urine, serum, plasma, and hair ijsra.netresearchgate.net. These techniques aim to isolate the analyte of interest while removing interfering substances from the complex biological matrix. Common methods include solid-phase extraction, liquid-liquid extraction, and microextraction techniques.
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is another common technique used to isolate this compound and other barbiturates from biological matrices. LLE involves partitioning the analyte between two immiscible liquid phases. This method has been successfully applied in the analysis of barbiturates in blood samples scielo.org.coscielo.org.coscielo.org.co. For instance, a method for the quantitative assay of barbiturates in blood samples, using this compound as an internal standard, employed LLE with an organic solvent after adding a pH 4.5 buffer scielo.org.coscielo.org.co. The mixture was vortexed, centrifuged, and the organic phase was evaporated before reconstitution scielo.org.co. Another study on the rapid quantification of barbiturates in human whole blood utilized a mixed solvent of o-xylene (B151617) and ethyl acetate (B1210297) at a ratio of 1:6 for LLE nih.gov. This method demonstrated good recovery rates nih.govresearchgate.net.
Here is a sample data table illustrating LLE conditions based on the search results:
| Biological Matrix | Extraction Solvent | Solvent Ratio (v/v) | Sample Volume | Extraction Time | Centrifugation Speed | Centrifugation Time |
| Blood | Organic solvent + pH 4.5 buffer | Not specified | 2 mL | 15 minutes | 2000 rpm | 20 minutes |
| Human Whole Blood | o-xylene:ethyl acetate | 1:6 | 100 µL | Not specified | Not specified | Not specified |
Microextraction Techniques
Microextraction techniques represent miniaturized approaches to sample preparation, offering advantages such as reduced solvent consumption and sample volume. While the search results primarily discuss microextraction in the context of other barbiturates like phenobarbital (B1680315), these techniques are relevant for the analysis of compounds like this compound in biological matrices researchgate.netscielo.brscielo.br. Examples of microextraction methods include liquid phase microextraction (LPME) and electromembrane extraction (EME) researchgate.netscielo.brscielo.br. EME, for instance, involves the extraction of a charged analyte from a donor solution into an acceptor solution across a supported liquid membrane under an applied voltage scielo.brscielo.br. These methods aim to enrich the analyte concentration, thereby enhancing the sensitivity of subsequent analytical detection scielo.br.
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from other components in the extracted sample before detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed in barbiturate (B1230296) analysis. ijsra.netresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. GC methods have been developed for the analysis of barbiturates, including this compound, in biological samples such as urine and blood nih.govscielo.org.coscielo.org.coscielo.org.conih.govnih.gov. Derivatization may be required to improve the chromatographic properties of barbiturates for GC analysis nih.govnih.gov. A GC/MS procedure has been described for the identification and differentiation of sedative-hypnotics, including this compound, in urine, involving liquid-liquid extraction and acetylation as a derivatization step nih.govnih.gov. This compound has also been used as an internal standard in GC methods for the quantitative assay of other barbiturates in blood samples scielo.org.coscielo.org.coscielo.org.co.
Here is a sample data table illustrating GC conditions based on the search results:
| Matrix | Detection Method | Column Type | Carrier Gas | Injection Mode | Temperature Program | Derivatization |
| Urine | MS | Capillary | Not specified | Not specified | Not specified | Acetylation |
| Blood | FID | Capillary | Helium | Pulsed splitless | Temperature ramp | Not specified |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or Mass Spectrometry (MS), is widely used for the analysis of barbiturates, including this compound, in biological matrices and pharmaceutical formulations ijsra.netresearchgate.netnyc.govresearchgate.netoup.com. HPLC offers advantages for separating less volatile or thermally labile compounds compared to GC. Reverse phase HPLC, using C18 columns, is commonly employed for barbiturate analysis nyc.govresearchgate.net. The separation is based on the differential affinity of the compounds for the stationary phase and the mobile phase nyc.gov. More polar barbiturates tend to elute faster on a reverse phase C18 column nyc.gov. HPLC methods have been developed for the quantitative determination of barbiturates in biological fluids, sometimes using this compound as an internal standard nih.govresearchgate.net.
Here is a sample data table illustrating HPLC conditions based on the search results:
| Matrix | Detection Method | Column Type | Mobile Phase |
| Biological fluids | UV or MS | C18 (Reverse Phase) | Various compositions (e.g., aqueous/organic) |
| Human Urine | UV | C18 (Reverse Phase) | Mobile phase with <1 mM ammonium (B1175870) fluoride |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution chromatographic technique that offers faster separations and increased sensitivity compared to traditional HPLC. UPLC coupled with mass spectrometry (UPLC-MS/MS) has been reported for the analysis of barbiturates, including this compound, in biological samples like urine. This approach can eliminate the need for laborious liquid-liquid extraction and derivatization steps often required for GC-MS analysis, leading to improved sample throughput. waters.com A UPLC-MS/MS method for the determination of 15 barbiturates, including this compound, in urine involved a simple dilution step and achieved a lower limit of quantification of 10 ng/mL. ijsra.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and cost-effective technique used for the separation and identification of various drugs, including barbiturates like this compound. unodc.orgresearchgate.netpsu.edu TLC methods involve extracting the drug from a sample matrix and applying the extract onto a thin layer of adsorbent material, typically silica (B1680970) gel. unodc.orggoogle.com The separation is achieved by the differential migration of compounds based on their interaction with the stationary phase and a mobile phase. unodc.org Visualization of this compound spots on the TLC plate can be done using UV light at 254 nm or by spraying with specific reagents that react with barbiturates, producing colored spots. unodc.orgpsu.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for identification in TLC. unodc.orgpsu.edu Studies have investigated the lipophilicity of barbiturates, including this compound, using RP-TLC with methanol:water and methanol:buffer mobile phases, relating the retention parameter (RM0) to lipophilicity indices. researchgate.net
Spectrometric Detection and Quantification
Spectrometric techniques are used to detect and quantify this compound after separation or directly in suitable samples based on its interaction with electromagnetic radiation or its mass-to-charge ratio.
Mass Spectrometry (MS, LC-MS, GC-MS, ESI-TOF, LC-MS/MS)
Mass Spectrometry (MS) is a powerful technique for the identification and quantification of this compound based on its unique mass-to-charge ratio and fragmentation pattern. researchgate.net Various MS-based techniques are applied in this compound research:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of barbiturates, including this compound, particularly in forensic and toxicological research. researchgate.netnih.govnih.gov It involves the separation of volatile or derivatized this compound by GC followed by detection and identification by MS. nih.gov GC-MS procedures have been developed for the identification and differentiation of numerous sedative-hypnotics, including this compound, in urine samples. nih.gov A GC/MS method for quantifying several barbiturates, including this compound, in the aquatic environment reported a limit of detection (LOD) down to 1 ng/L for this compound. nih.gov this compound has also been used as an internal standard in GC methods for the quantitative assay of other barbiturates in blood samples. scielo.org.coscielo.org.co
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS and particularly LC-MS/MS offer high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices. ijsra.netresearchgate.net LC-MS/MS methods are used for simultaneous screening, quantification, and confirmation of barbiturates in various samples. oup.com this compound has been used as an internal standard in LC-MS/MS methods for the determination of other compounds in biological fluids. researchgate.netsci-hub.se Studies comparing ion trap and quadrupole mass spectrometers for barbiturate analysis noted that ion trap MS can help differentiate this compound from isomers like secobarbital, talbutal, and butalbital based on the presence of a protonated molecular ion. capes.gov.br
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) Spectroscopy is a technique that measures the absorption of UV light by a substance. This compound exhibits UV absorption, which can be used for its detection and quantification. nih.gov The maximum absorption wavelength for this compound at pH 9.4 borate (B1201080) buffer is reported to be 240 nm. nih.gov UV spectroscopy is a simple, rapid, and cost-effective method often used for the quantitative estimation of analytes in pharmaceutical analysis and can be applied to the analysis of barbiturates. innovareacademics.ingerpac.eu Different UV spectroscopic methods, such as derivative spectrophotometry and simultaneous equation methods, can be employed for the analysis of compounds, including those in mixtures. innovareacademics.inpharmascholars.com this compound's UV absorption characteristics make it amenable to detection using UV detectors in chromatographic techniques like HPLC and CE. researchgate.nettandfonline.comnih.govtandfonline.com
Immunoassay Techniques (e.g., ELISA, RIA, FPIA, EMIT)
Immunoassay techniques are based on the specific binding of antibodies to the analyte. These methods are often used for rapid screening of barbiturates, including this compound, in biological samples like urine. uw.edusceti.co.jpsceti.co.jpatlas-medical.com Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Fluorescence Polarization Immunoassay (FPIA), and Enzyme Multiplied Immunoassay Technique (EMIT) can be employed. uw.edu Immunoassays provide qualitative or semi-quantitative results and are typically used as initial screening tools, with positive results requiring confirmation by more specific methods like GC-MS. sceti.co.jpsceti.co.jpatlas-medical.com The sensitivity of immunoassays for this compound can vary depending on the specific assay kit used, with reported detection sensitivities ranging from 37.5 ng/mL to 300 ng/mL. sceti.co.jpsceti.co.jpatlas-medical.comthaiscience.info
Table 1: this compound Detection Sensitivity in Immunoassays
| Immunoassay Type/Brand | Reported Detection Sensitivity for this compound | Reference |
| One Step Barbiturates Screening Test (DRG) | 50 ng/mL | sceti.co.jp |
| Comprehensive Drug Screen (UW Medicine) | 100 ng/mL | uw.edu |
| ADVANCED QUALITY One Step Multi-Drug Screen | 37.5 ng/mL | thaiscience.info |
| LiveSureTM Barbiturates Screen Test (DRG) | 300 ng/mL | sceti.co.jp |
| BAR One Step Barbiturates Test Device | 200 ng/mL | atlas-medical.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a separation technique that uses a narrow capillary tube and a high voltage to separate analytes based on their charge and size. researchgate.netresearchgate.netfda.gov.tw CE offers high separation efficiency, low sample volume requirements, and rapid analysis times, making it suitable for the analysis of drugs in biological fluids. researchgate.netfda.gov.tw this compound has been utilized as an internal standard in CE methods developed for the determination of other barbiturates in serum. tandfonline.comnih.govtandfonline.com These methods often employ UV detection at wavelengths like 254 nm. tandfonline.comnih.govtandfonline.com CE methods for barbiturates have been developed using capillary zone electrophoresis (CZE) with buffer additives like hydroxypropyl-β-cyclodextrin to improve separation. tandfonline.comtandfonline.com
Application in Bioanalysis for Research and Forensic Science
The analysis of this compound in biological samples such as blood, urine, serum, plasma, and hair is primarily achieved through advanced chromatographic techniques coupled with sensitive detection methods. ijsra.net These methodologies are essential for identifying the presence of the compound, determining its concentration, and understanding its role in various scenarios, including suspected intoxications or drug monitoring. scielo.org.coscielo.org.co
Gas Chromatography (GC) and Liquid Chromatography (LC) are the predominant separation techniques employed for this compound analysis in bioanalysis. ijsra.netscielo.org.co These are frequently coupled with mass spectrometry (MS), including GC-MS and LC-MS/MS, to provide high sensitivity, selectivity, and structural confirmation. cerilliant.comsigmaaldrich.comijsra.netresearchgate.net Other detection methods like Flame Ionization Detection (FID) and Ultraviolet (UV) spectroscopy have also been utilized. ijsra.netscielo.org.coscielo.org.co
In forensic science, the ability to accurately identify and quantify barbiturates like this compound in biological samples is critical for investigating cases involving drug-related deaths, impaired driving, or other criminal acts where the drug's presence may be a factor. scielo.org.coscielo.org.counodc.org Bioanalytical methods for this compound in forensic settings often involve sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from complex biological matrices before chromatographic analysis. scielo.org.coresearchgate.netnyc.gov
Research findings highlight the application of this compound as an internal standard in validated analytical methodologies for the determination of other barbiturates in biological samples. scielo.org.coscielo.org.coresearchgate.netresearchgate.net This use demonstrates its suitability as a reference compound in quantitative analysis due to its structural similarity to other barbiturates and its predictable behavior during chromatographic separation. For instance, this compound has been successfully employed as an internal standard in GC-FID methods for quantifying barbiturates like phenobarbital, pentobarbital (B6593769), and butobarbital in blood samples. scielo.org.coscielo.org.co
Studies have reported the validation of bioanalytical methods for barbiturates, including those that could potentially include or use this compound, adhering to guidelines from regulatory bodies like the United States Food and Drug Administration (FDA). researchgate.netoup.com Validation parameters typically assessed include selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability. researchgate.net
Data from research indicates the effectiveness of various extraction solvents and chromatographic conditions for the analysis of barbiturbal in biological matrices. For example, ethyl acetate/n-hexane mixtures have been shown to provide good extraction efficiency for barbiturates from blood samples. researchgate.net
The sensitivity of these methods is crucial for detecting this compound at relevant concentrations in biological samples. Lower limits of quantification (LLOQs) in the nanogram per milliliter range have been achieved for barbiturates in biological matrices using techniques like LC-MS/MS. researchgate.netresearchgate.net
The following table summarizes some typical analytical parameters and findings relevant to the bioanalysis of barbiturates, including methodologies where this compound or similar compounds are analyzed or used as internal standards:
| Analytical Technique | Sample Matrix | Extraction Method | Internal Standard | Linearity Range | LLOQ | Application | Source |
| GC-FID | Blood | Liquid-Liquid Extraction (Ethyl acetate/n-hexane) | This compound | 20-100 mcg/mL (for other barbiturates) | Not specified for this compound in this range | Forensic cases | scielo.org.coscielo.org.co |
| DART-Orbitrap-HRMS | Human Whole Blood | Liquid-Liquid Extraction (o-xylene/ethyl acetate) | This compound (for Barbital) | 10-1000 ng/mL (for Phenobarbital and Barbital) | 10 ng/mL (for Phenobarbital and Barbital) | Forensic toxicology | researchgate.netresearchgate.netresearchgate.netnih.gov |
| LC-MS/MS | Human Urine | Dilute and Shoot | Deuterated internal standards (General for barbiturates) | 20-2500 ng/mL (for various barbiturates) | Not specified for this compound | Clinical and forensic analysis | nih.govspringernature.com |
| LC-MS/MS | Horse Plasma | Liquid-Liquid Extraction (methyl tert-butyl ether) | Not specified (Method for 17 barbiturates) | 0.1-100 ng/mL (for 17 barbiturates) | 0.01-2.5 ng/mL (for 17 barbiturates) | Doping control | oup.com |
Note: The data presented in the table are derived from studies on barbiturate analysis which may include or utilize this compound. Specific data solely for this compound's quantitative range or LLOQ when analyzed directly may vary depending on the specific method.
Research continues to explore and refine analytical methods for barbiturates, aiming for increased sensitivity, specificity, and throughput in bioanalysis for both research and forensic applications. ijsra.netresearchgate.netspringernature.com The use of advanced mass spectrometric techniques plays a significant role in these advancements. researchgate.netresearchgate.net
Preclinical Research Models and Experimental Approaches
In Vitro Models
In vitro models, often utilizing cell lines or primary cell cultures, provide a controlled environment to study the direct effects of a compound on specific cells or biological processes. creative-biolabs.comnews-medical.net These models offer advantages such as reduced cost and the ability to conduct high-throughput screening. creative-biolabs.comnews-medical.net
Neuronal Cell Culture Studies (e.g., Primary Neurons, Cell Lines)
Receptor Binding Assays and Functional Assays
Receptor binding assays are used to determine the affinity of a compound for specific receptors in the brain or other tissues. nih.gov Functional assays, on the other hand, assess the biological response triggered by a compound's interaction with its target receptor. Barbiturates are known to bind to the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. ijmrsetm.comwikipedia.orgwikiwand.com Aprobarbital also appears to bind neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Barbiturates act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA by increasing the duration of chloride channel opening. wikipedia.orgresearchgate.netgoogle.com Ligand binding assays using radiolabeled ligands such as [³H]muscimol or [³H]GABA are commonly employed to study GABA-A receptor binding in brain membranes. nih.gov
Patch-Clamp Electrophysiology Studies on GABA-A Receptors
Patch-clamp electrophysiology is a technique used to measure ion channel currents in individual cells, providing insights into the functional effects of compounds on receptor activity. umich.edu This method is crucial for understanding how compounds modulate the opening and closing kinetics of ion channels like the GABA-A receptor chloride channel. nih.govumich.edu Studies using patch-clamp techniques on neuronal cells in culture have demonstrated that barbiturates like phenobarbital (B1680315) and pentobarbital (B6593769) increase GABA-A receptor channel currents and prolong channel opening times. nih.govumich.eduumich.edu While direct patch-clamp studies specifically on this compound were not found, the general mechanism of action of barbiturates on GABA-A receptors has been extensively studied using this technique. nih.govumich.eduumich.edu
Studies on Inhibitory Postsynaptic Currents (IPSCs) in Brain Slices
Brain slices are in vitro preparations that maintain the synaptic connections between neurons, allowing for the study of synaptic transmission. researchgate.netresearchgate.net Inhibitory postsynaptic currents (IPSCs) are electrical signals in a postsynaptic neuron resulting from the influx of chloride ions through activated GABA-A receptors, mediated by the release of GABA from presynaptic neurons. williams.edu Studying the effects of compounds on IPSCs in brain slices can reveal their impact on inhibitory synaptic transmission. researchgate.net Voltage-clamp techniques are used to record IPSCs in brain slices. researchgate.netnih.gov While the provided search results describe the methodology for studying IPSCs in brain slices and the effects of other compounds researchgate.netresearchgate.netnih.gov, specific research detailing this compound's effects on IPSCs in brain slices was not identified.
In Vivo Animal Models
In vivo animal models are used to study the effects of compounds within a complex living organism, providing information on pharmacokinetics, pharmacodynamics, and potential efficacy in disease models. creative-biolabs.comnews-medical.nettexilajournal.com Rodents, particularly mice and rats, are the most frequently used animal models in biomedical research due to factors such as their size, reproductive rate, and genetic similarities to humans. mdpi.comresearchgate.net
Rodent Models for Neuropharmacological Evaluation
Considerations for Model Selection and Predictive Validity
The selection of appropriate preclinical models is crucial for generating relevant and predictive data. The choice of model depends heavily on the specific research objective and the biological question being addressed. For instance, to study complex physiological interactions or processes involving multiple organs, in vivo animal models are often considered necessary as these cannot yet be fully replicated by in vitro methods. mpi-cbg.de
However, it is recognized that animal models may not always accurately reflect human physiology and disease, which can limit their predictive validity for human responses. europa.euharvard.edufrontiersin.org Factors such as species differences in metabolism, target engagement, and disease pathology can contribute to discrepancies between preclinical animal data and clinical outcomes. frontiersin.org
To enhance predictive validity, researchers consider models that best recapitulate the relevant aspects of human biology or the specific disease under investigation. This includes utilizing more complex in vitro models like 3D cell cultures and exploring ex vivo systems that retain tissue-specific characteristics. certisoncology.comwhiterose.ac.ukmdpi.com The ultimate goal is to select models that provide the most reliable information to inform decisions about progressing to human studies.
Methodological Rigor and Reproducibility in Animal Studies
Ensuring methodological rigor and reproducibility is paramount in preclinical animal studies to generate reliable and trustworthy data. This involves careful planning and execution of experiments, with attention to factors that can influence outcomes. Key aspects include clear articulation of the scientific purpose and a reasonable expectation that the research will increase scientific knowledge. nih.gov
Study design should aim to minimize bias and reduce the number of animals used while still achieving statistically appropriate sample sizes. nih.govenago.com Thorough analysis of previously performed experiments through systematic reviews is considered essential before initiating new animal studies to avoid unnecessary animal use and improve scientific quality. nih.gov
Detailed reporting of experimental procedures, including characteristics of the animals used (species, strain, sex, age, genetic modification status), housing conditions, and experimental protocols, is vital for reproducibility. plos.org Researchers should also be adequately trained in experimental methods and the care and handling of the species being studied. nih.govnih.govenago.com
Emerging In Vitro and Ex Vivo Systems (e.g., Organ-on-a-Chip technologies)
Emerging in vitro and ex vivo systems, such as Organ-on-a-Chip (OoC) technologies, are gaining prominence in preclinical research as alternatives or complements to traditional models. europa.eunih.gov OoC devices are microfluidic systems designed to mimic the structural and functional characteristics of human organs on a micro-scale. europa.euharvard.edunih.gov These chips contain living human cells that replicate key aspects of organ function, allowing researchers to study disease mechanisms and evaluate compound effects in a more human-relevant context. europa.eunih.gov
OoC technology has the potential to reduce and replace animal experiments, particularly in areas where animal models are less predictive of human responses. europa.euharvard.edu They offer advantages in studying complex biological processes, drug permeability, and tissue interactions. harvard.edunih.govibecbarcelona.eu Examples include blood-brain barrier chips to study drug transport into the brain and models mimicking the mechanical and biochemical environment of the lung or gut. harvard.edufrontiersin.orgibecbarcelona.eu
While still evolving, the standardization of OoC technology is an important step towards their broader integration into drug development and safety testing. europa.eu These emerging systems represent a significant advancement in preclinical research, offering the potential for more accurate predictions of human outcomes and contributing to the reduction of animal use. europa.eunih.govhumaneworld.org
Mechanistic Studies of Compound Interactions
Synergistic Potentiation with Other Central Nervous System Depressants
Aprobarbital, like other barbiturates, acts as a CNS depressant. Its depressant effects can be synergistically potentiated when combined with other substances that also depress CNS activity. This potentiation is primarily attributed to their convergent actions on inhibitory neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. Barbiturates enhance GABA-mediated chloride currents by increasing the duration of chloride ion channel opening at the GABAA receptor. wikipedia.orgmhmedical.com This mechanism is distinct from that of benzodiazepines, which increase the frequency of channel opening. wikipedia.org The combined effect of this compound with other CNS depressants, such as alcohol, other sedatives or hypnotics, antihistamines, and tranquilizers, can lead to an increased risk or severity of CNS depression. drugbank.comdrugs.com
Enzyme Induction and its Consequences on Xenobiotic Metabolism
This compound is known to influence hepatic microsomal enzyme systems, particularly cytochrome P450 (CYP) enzymes. Barbiturates, including this compound, can act as enzyme inducers, leading to an increase in the synthesis and activity of these enzymes. drugs.comauburn.edusaudedireta.com.br This induction can accelerate the metabolism of other concomitantly administered drugs (xenobiotics) that are substrates for these enzymes. drugs.comauburn.edu While phenobarbital (B1680315) is a well-established and potent inducer of CYP2B, 2C, and 3A isozymes, studies have indicated that this compound is a relatively weaker inducer of CYP2B-type enzymes, causing approximately 25% of the induction observed with phenobarbital in some models. nih.govnih.gov The induction of these enzymes can result in decreased plasma concentrations and reduced therapeutic efficacy of co-administered drugs that are metabolized by the induced pathways. unict.itunict.it
Data on CYP2B Induction by Barbiturates (Relative to Phenobarbital)
| Barbiturate (B1230296) | CYP2B Induction (Relative to Phenobarbital) | Reference |
| Phenobarbital | 100% | nih.govnih.gov |
| Allobarbital | ~25% | nih.govnih.gov |
| This compound | ~25% | nih.govnih.gov |
| Pentobarbital (B6593769) | Moderate | nih.gov |
| Secobarbital | Lower | nih.gov |
In addition to enzyme induction, barbiturates containing allyl groups, such as this compound, can also cause destruction of liver microsomal hemoprotein, specifically cytochrome P450, in animals treated chronically with a microsomal enzyme inducer. [2, 2c] This effect is suggested to be due to a metabolite formed from the allyl group. [2c]
Cross-Modulation of Receptor Systems
This compound's primary mechanism involves positive allosteric modulation of GABAA receptors. wikipedia.orgnih.gov It binds to a distinct site on the receptor complex, separate from the GABA and benzodiazepine (B76468) binding sites, prolonging the duration of chloride channel opening in response to GABA binding. wikipedia.orgdrugbank.comebi.ac.ukebi.ac.ukslideshare.net This enhanced chloride influx leads to hyperpolarization of the postsynaptic membrane, increasing inhibitory neurotransmission and depressing neuronal activity. mhmedical.comnih.govslideshare.net
The combined effect of potentiating inhibitory GABAA receptors and inhibiting excitatory glutamate (B1630785) receptors explains the significant CNS depressant effects of barbiturates. wikipedia.org
Future Directions in Aprobarbital Research
Elucidation of Nuanced GABA-A Receptor Subunit Specificity
Barbiturates, including Aprobarbital, are known to enhance the activity of GABA-A receptors, leading to an influx of chloride ions and subsequent neuronal hyperpolarization. researchgate.netumich.eduwikipedia.org This potentiation of inhibitory neurotransmission underlies their sedative and hypnotic effects. GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ). wikipedia.org The specific combination of these subunits significantly influences the receptor's pharmacological properties and localization within the brain. wikipedia.orgwikipedia.org While it is established that barbiturates bind to allosteric sites on GABA-A receptors and increase the mean channel open time, the precise affinity and efficacy of this compound for different subunit combinations remain areas for further investigation. umich.eduwikipedia.org
Future research should focus on systematically evaluating this compound's modulation of recombinant GABA-A receptors with defined subunit compositions. Techniques such as electrophysiology (e.g., patch-clamp recording) can provide detailed insights into how this compound affects channel kinetics (opening frequency, mean open time, and burst duration) in the presence of various subunit assemblies. umich.edu Given that the α and γ subunits are crucial for benzodiazepine (B76468) sensitivity, and α subunits appear to influence the type of benzodiazepine receptor expressed, understanding this compound's interaction with different α and γ isoforms could reveal subtle differences in its pharmacological profile compared to other barbiturates. umich.eduwikipedia.orgmdpi.com Transgenic animal models expressing specific receptor subunit mutations could also be valuable in dissecting the contribution of individual subunits to this compound's effects in vivo. plos.org
Exploration of Less Characterized Neurochemical Pathways
Future studies could employ techniques such as microdialysis coupled with analytical methods to investigate the impact of this compound on the extracellular concentrations of other neurotransmitters, including glutamate (B1630785), dopamine, serotonin, and norepinephrine, in specific brain regions. Furthermore, examining the effects of this compound on intracellular signaling pathways, such as those involving protein kinases or phosphatases, could reveal additional mechanisms of action or compensatory responses. umich.edu The potential for this compound to interact with other receptor types or ion channels, even at higher concentrations, should also be systematically assessed using in vitro binding assays and functional studies.
Development of Advanced In Silico Modeling Approaches for SAR
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure influence its biological activity. For this compound, advanced in silico modeling approaches can play a crucial role in predicting the activity of novel analogs and guiding the synthesis of compounds with potentially improved properties.
Future research should leverage techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. acs.orgnih.govnih.gov By building QSAR models based on existing data for this compound and other barbiturates, researchers can identify key molecular descriptors that correlate with GABA-A receptor affinity and efficacy. acs.org Molecular docking studies can provide insights into the potential binding modes of this compound and its analogs within the allosteric site of GABA-A receptors, considering the flexibility of both the ligand and the receptor. nih.govnih.gov Molecular dynamics simulations can further refine these predictions by simulating the dynamic interactions between this compound and the receptor over time, providing a more realistic picture of the binding process and the stability of the complex. nih.govnih.gov
The integration of machine learning algorithms with these in silico methods can enhance the predictive power of SAR studies, allowing for the virtual screening of large libraries of potential this compound analogs to identify promising candidates for synthesis and experimental testing. acs.orgmdpi.com
Refinement of Analytical Detection Limits for Low-Concentration Biological Samples
Accurate and sensitive analytical methods are essential for studying the pharmacokinetics and pharmacodynamics of this compound, particularly when dealing with low concentrations in biological matrices such as plasma, urine, or tissue samples. While chromatographic methods like GC and HPLC coupled with detectors such as mass spectrometry are commonly used for barbiturate (B1230296) analysis, further refinement is needed to improve detection limits and enhance specificity in complex biological samples. researchgate.netijsra.netscielo.org.coscielo.org.coresearchgate.net
Future research should focus on developing and validating more sensitive analytical techniques for this compound. This could involve exploring advanced sample preparation methods, such as microextraction techniques, to concentrate the analyte and reduce matrix interference. researchgate.netijsra.net The application of hyphenated techniques like LC-MS/MS or UPLC-MS/MS with high-resolution mass spectrometry could significantly improve sensitivity and selectivity, allowing for the detection and quantification of this compound and its potential metabolites at very low concentrations. researchgate.netresearchgate.netalwsci.com Research into novel stationary phases and mobile phases for chromatography could also contribute to improved separation efficiency and peak resolution, further enhancing detection limits. researchgate.netijsra.net The development of validated methods specifically for this compound in various biological matrices, adhering to regulatory guidelines, is crucial for supporting future pharmacokinetic and toxicological studies. scielo.org.coscielo.org.co
Integration of Multi-Omics Data in Pharmacological Profiling
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive systems-level understanding of this compound's pharmacological effects and potential interactions. frontiersin.orgfrontiersin.orgnih.gov This holistic approach can reveal complex biological responses that may not be apparent from studying individual pathways in isolation.
Future research should aim to integrate multi-omics data to gain a deeper understanding of how this compound perturbs biological systems. Transcriptomics could reveal changes in gene expression profiles in response to this compound exposure, identifying affected pathways and potential downstream targets. Proteomics could provide insights into alterations in protein levels and post-translational modifications, offering a functional perspective on the cellular response. Metabolomics could identify changes in endogenous metabolites, potentially revealing metabolic pathways influenced by this compound or providing biomarkers of its activity. frontiersin.orgfrontiersin.orgnih.gov
By integrating these different layers of omics data, researchers can construct comprehensive biological networks to visualize the complex interactions and pathways affected by this compound. frontiersin.org This integrated approach, potentially combined with bioinformatics and artificial intelligence tools, can help identify novel targets, predict individual variability in response, and uncover potential off-target effects. mdpi.comfrontiersin.orgnih.gov While multi-omics approaches are complex and require sophisticated data analysis, their application to this compound research holds the potential to provide a more complete picture of its pharmacological actions and inform future investigations. frontiersin.orgfrontiersin.org
Q & A
Q. What advanced statistical models are suitable for analyzing this compound’s interaction with polypharmacy in elderly populations?
- Methodological Answer : Apply mixed-effects models to adjust for covariates (e.g., renal function, CYP enzyme inhibitors). Use Bayesian networks to quantify interaction risks (e.g., with warfarin or SSRIs) in retrospective cohort studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
